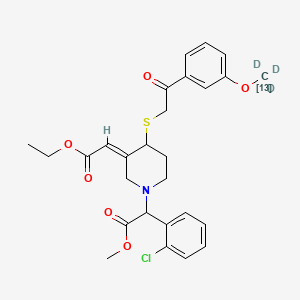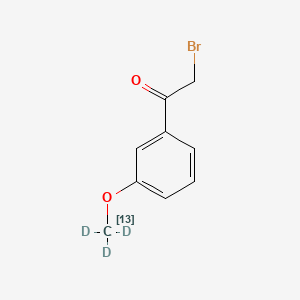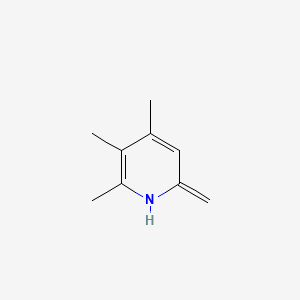
2,3,4-trimethyl-6-methylidene-1H-pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,4-trimethyl-6-methylidene-1H-pyridine is a heterocyclic compound belonging to the class of dihydropyridines. Dihydropyridines are known for their significant roles in various biological and chemical processes. This compound is characterized by the presence of three methyl groups and a methylene group attached to the pyridine ring, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-trimethyl-6-methylidene-1H-pyridine can be achieved through several methods. One common approach involves the condensation of appropriate aldehydes with ammonia and acetoacetate derivatives under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,4-trimethyl-6-methylidene-1H-pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form pyridine derivatives.
Reduction: Reduction reactions can convert it into fully saturated pyridine compounds.
Substitution: The methyl and methylene groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenating agents and nucleophiles are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include various substituted pyridines and fully saturated pyridine derivatives, which have applications in pharmaceuticals and agrochemicals.
Applications De Recherche Scientifique
2,3,4-trimethyl-6-methylidene-1H-pyridine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: It is investigated for its potential therapeutic properties, including its role as a calcium channel blocker.
Industry: The compound is utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals.
Mécanisme D'action
The mechanism of action of 2,3,4-trimethyl-6-methylidene-1H-pyridine involves its interaction with specific molecular targets, such as calcium channels. By binding to these channels, the compound can modulate their activity, leading to various physiological effects. The pathways involved include the inhibition of calcium influx, which can affect muscle contraction and neurotransmitter release.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,6-Trimethyl-4-phenyl-1,4-dihydropyridine: Known for its use in cardiovascular drugs.
2,4,6-Trimethyl-1,4-dihydropyridine: Another dihydropyridine derivative with similar chemical properties.
Uniqueness
2,3,4-trimethyl-6-methylidene-1H-pyridine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its methylene group provides additional sites for chemical modification, making it a versatile compound for various applications.
Propriétés
Numéro CAS |
144486-82-8 |
|---|---|
Formule moléculaire |
C9H13N |
Poids moléculaire |
135.21 |
Nom IUPAC |
2,3,4-trimethyl-6-methylidene-1H-pyridine |
InChI |
InChI=1S/C9H13N/c1-6-5-7(2)10-9(4)8(6)3/h5,10H,2H2,1,3-4H3 |
Clé InChI |
NJUYFMSDCQXZLJ-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C)NC(=C1C)C |
Synonymes |
Pyridine, 1,2-dihydro-4,5,6-trimethyl-2-methylene- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-5-Hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;lanthanum;1-methoxy-2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethane](/img/structure/B588963.png)
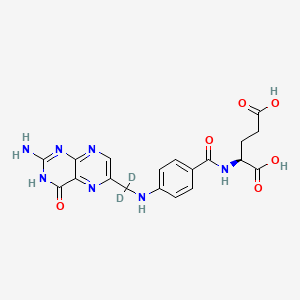
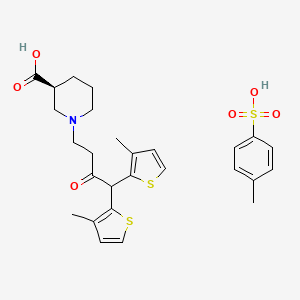
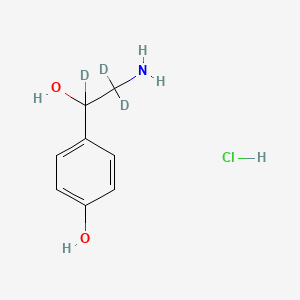
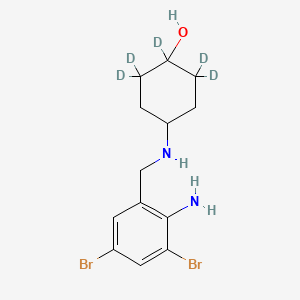
![(17beta)-3,17-Bis[(tetrahydro-2H-pyran-2-yl)oxy]-estra-1,3,5(10)-trien-6-ol](/img/structure/B588971.png)
![4-[2-(Butanoyloxy)propyl]benzoic acid](/img/structure/B588973.png)
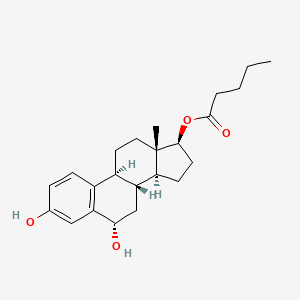
![Chromate(3-), bis[4-[[4-(diethylamino)-2-(hydroxy-kappaO)phenyl]azo-kappaN1]-3-(hydroxy-kappaO)-1-naphthalenesulfonato(3-)]-, trilithium](/img/structure/B588977.png)
